molecular formula C11H22O3 B089311 Butyl 3-butoxypropanoate CAS No. 14144-48-0

Butyl 3-butoxypropanoate

Cat. No.: B089311
CAS No.: 14144-48-0
M. Wt: 202.29 g/mol
InChI Key: BMOACRKLCOIODC-UHFFFAOYSA-N
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Description

Butyl 3-butoxypropanoate: is an organic compound with the molecular formula C₁₁H₂₂O₃. It is a colorless liquid known for its fruity odor and moderate volatility. This compound is often used as a solvent in various industrial applications due to its favorable properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3-butoxypropanoate can be synthesized through an esterification reaction. This involves reacting 3-butoxypropanoic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Butyl 3-butoxypropanoate is used as a solvent in organic synthesis and as a reagent in esterification reactions. Its properties make it suitable for use in the formulation of coatings, adhesives, and sealants .

Biology and Medicine: In biological research, it is used as a solvent for the extraction and purification of biomolecules. Its low toxicity makes it a preferred choice in certain pharmaceutical formulations .

Industry: Industrially, this compound is used in the production of fragrances and flavors due to its fruity odor. It is also employed in the manufacture of cleaning agents and as a plasticizer in polymer production .

Mechanism of Action

The mechanism of action of butyl 3-butoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or extraction processes. The ester functional group in its structure allows it to participate in esterification and hydrolysis reactions, which are crucial in many industrial and research applications .

Comparison with Similar Compounds

  • Butyl acetate
  • Butyl propionate
  • Butyl butyrate

Comparison: Butyl 3-butoxypropanoate is unique due to its butoxy group, which imparts distinct solubility and volatility characteristics compared to other butyl esters. For instance, butyl acetate and butyl propionate have different boiling points and solvent properties, making this compound more suitable for specific applications such as in the formulation of fragrances and flavors .

Properties

IUPAC Name

butyl 3-butoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOACRKLCOIODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324365
Record name butyl 3-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14144-48-0
Record name NSC406516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl 3-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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